Ethyl 3-bromo-4-fluoro-5-iodobenzoate
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Overview
Description
Ethyl 3-bromo-4-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoate ester, making it a unique and versatile molecule in organic synthesis.
Preparation Methods
Ethyl 3-bromo-4-fluoro-5-iodobenzoate can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups, making it a popular choice for the synthesis of complex organic molecules.
Chemical Reactions Analysis
Ethyl 3-bromo-4-fluoro-5-iodobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Ethyl 3-bromo-4-fluoro-5-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-fluoro-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and iodine atoms allows the compound to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Ethyl 3-bromo-4-fluoro-5-iodobenzoate can be compared with other similar compounds, such as:
- Ethyl 3-bromo-4-fluorobenzoate
- Ethyl 3-bromo-5-iodobenzoate
- Ethyl 4-fluoro-5-iodobenzoate
These compounds share similar structural features but differ in the presence and position of halogen atoms, which can affect their chemical reactivity and applications. This compound is unique due to the presence of all three halogen atoms, making it a versatile and valuable compound in organic synthesis .
Properties
IUPAC Name |
ethyl 3-bromo-4-fluoro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNUEGFHVAJKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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